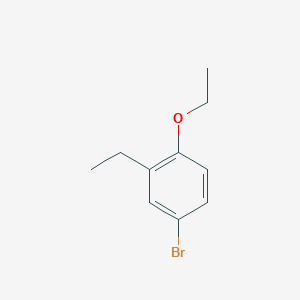

4-Bromo-1-ethoxy-2-ethylbenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “4-Bromo-1-ethoxy-2-ethylbenzene” involves the alkylation of 1-Bromo-2-ethylbenzene with ethyl iodide in the presence of a base, such as potassium carbonate. The reaction mechanism involves the formation of the carbanion of ethyl iodide, which attacks the benzene ring of 1-Bromo-2-ethylbenzene.Molecular Structure Analysis

The molecular formula of “4-Bromo-1-ethoxy-2-ethylbenzene” is C10H13BrO . The InChI code is 1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 .Chemical Reactions Analysis

The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electron in the pi bond attacking the electrophile, forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical form of “4-Bromo-1-ethoxy-2-ethylbenzene” is liquid . It has a molecular weight of 229.12 g/mol . The compound is sealed in dry and stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“4-Bromo-1-ethoxy-2-ethylbenzene” is a chemical compound that can be used in the synthesis of other complex molecules . Its molecular weight is 229.12 , which makes it a suitable candidate for reactions that require a brominated aromatic compound with a moderate molecular weight.

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . The bromine atom on the benzene ring can be replaced by other electrophiles, allowing for the synthesis of a wide range of derivatives .

Thermophysical Property Research

“4-Bromo-1-ethoxy-2-ethylbenzene” can be used in thermophysical property research . The compound’s specific heat, thermal conductivity, and other thermophysical properties can be studied to understand its behavior under various conditions .

Safety and Handling Research

The safety and handling of “4-Bromo-1-ethoxy-2-ethylbenzene” are important areas of research . Understanding the compound’s reactivity, toxicity, and environmental impact can inform safe and responsible practices in its use .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-1-ethoxy-2-ethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The mode of action of 4-Bromo-1-ethoxy-2-ethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 4-Bromo-1-ethoxy-2-ethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, resulting in a substituted benzene ring .

Result of Action

The result of the action of 4-Bromo-1-ethoxy-2-ethylbenzene is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially altering its reactivity, polarity, and other characteristics.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-1-ethoxy-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBPYBOOXFYKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595780 | |

| Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethoxy-2-ethylbenzene | |

CAS RN |

749932-54-5 | |

| Record name | 4-Bromo-1-ethoxy-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.